(S)-N-Formylsarcolysine

Description

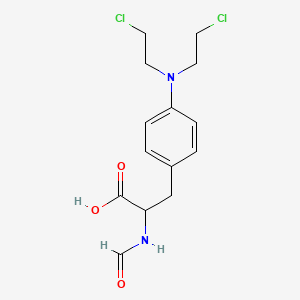

Structure

3D Structure

Properties

IUPAC Name |

3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O3/c15-5-7-18(8-6-16)12-3-1-11(2-4-12)9-13(14(20)21)17-10-19/h1-4,10,13H,5-9H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOLNCDBPYJDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC=O)N(CCCl)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954256 |

Source

|

| Record name | 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35849-41-3, 26367-45-3, 32526-17-3 |

Source

|

| Record name | N-Formylmelphalan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035849413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, DL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Formyl-L-sarcolysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-N-Formylsarcolysine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for (S)-N-Formylsarcolysine is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of the parent compound, sarcolysin, and established principles of organic chemistry. All quantitative data for the N-formyl derivative are calculated estimates.

Executive Summary

This compound is the N-formylated derivative of sarcolysine, a phenylalanine derivative of nitrogen mustard. Sarcolysin itself is an alkylating agent that has been studied for its cytotoxic effects. The addition of a formyl group to the alpha-amino acid moiety is expected to modify its physicochemical properties, potentially influencing its stability, solubility, and biological activity. This document provides a detailed examination of the predicted chemical properties, and structure of this compound, a proposed synthesis protocol, and a general experimental workflow for its characterization.

Chemical Properties and Structure

The chemical properties of this compound are derived from its parent compound, sarcolysin. The introduction of the formyl group (-CHO) to the secondary amine of the sarcosine moiety will alter the molecule's polarity, hydrogen bonding capability, and overall reactivity.

Chemical Structure

The structure of this compound is characterized by a central phenylalanine core, substituted with a bis(2-chloroethyl)amino group on the phenyl ring and an N-formylated sarcosine (N-methylglycine) group.

-

Systematic Name: (S)-2-(formyl(methyl)amino)-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoic acid

-

Parent Compound: Sarcolysin (Merphalan)[1]

Physicochemical Properties

The following table summarizes the key chemical properties of Sarcolysin and the calculated or predicted properties for this compound.

| Property | Sarcolysin | This compound (Calculated) | Data Source |

| Molecular Formula | C₁₃H₁₈Cl₂N₂O₂ | C₁₄H₁₈Cl₂N₂O₃ | PubChem[1] / Calculated |

| Molecular Weight | 305.20 g/mol | 333.21 g/mol | PubChem[1] / Calculated |

| Appearance | White solid (predicted) | White to off-white solid (predicted) | General chemical knowledge |

| Melting Point | Not available | Not available | - |

| Boiling Point | Not available | Not available | - |

| Solubility | Not available | Expected to have modified solubility in organic solvents and aqueous solutions compared to sarcolysin due to the polar formyl group. | General chemical principles |

| pKa | Not available | The acidity of the carboxylic acid and the basicity of the nitrogen atoms will be influenced by the electron-withdrawing nature of the formyl group. | General chemical principles |

Structural Identifiers (Predicted for this compound)

| Identifier Type | Identifier |

| SMILES | C1=CC(=CC=C1CC(C(=O)O)N(C)C=O)N(CCCl)CCCl |

| InChI | InChI=1S/C14H18Cl2N2O3/c1-18(14(15)20)11(13(19)20)8-9-6-4-10(5-7-9)17(2-3-15)4-5-16/h4-7,11,14H,2-3,8H2,1H3,(H,19,20)/t11-/m0/s1 |

Experimental Protocols

As no specific experimental protocols for the synthesis and analysis of this compound are readily available, a general procedure for the N-formylation of a secondary amine is proposed below. This protocol is based on established methods for N-formylation using formic acid.

Proposed Synthesis of this compound

Objective: To synthesize this compound via N-formylation of (S)-Sarcolysine.

Materials:

-

(S)-Sarcolysine

-

Formic acid (85-98%)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve (S)-Sarcolysine (1 equivalent) in toluene.

-

Addition of Formic Acid: Add formic acid (1.1-1.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar product spot. Water generated during the reaction will be collected in the Dean-Stark trap.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess formic acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Logical and Experimental Workflows

Given the absence of specific signaling pathway data for this compound, the following diagrams illustrate a logical workflow for its synthesis and characterization, as well as a hypothetical mechanism of action based on its parent compound.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Caption: Hypothetical mechanism of action for this compound.

Conclusion

This compound represents a structurally modified version of the known alkylating agent, sarcolysin. While direct experimental data is scarce, this guide provides a robust theoretical framework for its chemical properties, structure, and a plausible synthetic route. The provided workflows offer a clear path for researchers to synthesize and characterize this compound, and to begin investigating its biological activity. Further research is warranted to elucidate the specific effects of N-formylation on the therapeutic potential of the sarcolysin scaffold.

References

An In-depth Technical Guide to the Synthesis of (S)-N-Formylsarcolysine from L-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis pathway for (S)-N-Formylsarcolysine, a derivative of the alkylating agent Sarcolysine (also known as Melphalan), starting from the chiral precursor L-phenylalanine. The synthesis involves the strategic introduction of a nitro group, formation of the cytotoxic bis(2-chloroethyl)amino moiety, and subsequent N-formylation of the primary alpha-amino acid group.

The following sections detail the complete experimental workflow, present quantitative data in a structured format, and provide detailed experimental protocols for each key transformation.

Overall Synthesis Workflow

The synthesis of this compound from L-phenylalanine is a multi-step process that can be logically divided into two main stages: the synthesis of the Sarcolysine core and the final N-formylation. The workflow diagram below illustrates the sequence of reactions, including protection, functional group interconversion, and deprotection steps.

Caption: Figure 1. Synthetic Pathway from L-Phenylalanine to this compound

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis. Note that yields can vary based on reaction scale and purification methods.

Table 1: Synthesis of Sarcolysine (Melphalan) Intermediates

| Step | Reaction | Starting Material | Key Reagents | Temp. (°C) | Time | Yield (%) |

| 1 | Nitration | L-Phenylalanine | Conc. H₂SO₄, 90% HNO₃ | 0 | 10-15 min | 50-65[1][2] |

| 2 | Esterification | 4-Nitro-L-phenylalanine | Ethanol, HCl | Reflux | N/A | High |

| 3 | N-Protection | 4-Nitro-L-phenylalanine Ethyl Ester HCl | Phthalic Anhydride, Pyridine | Reflux | 2 h | ~80[3] |

| 4 | Nitro Reduction | N-Phthaloyl-4-nitro-L-phenylalanine Ethyl Ester | H₂, Pd/CaCO₃ | RT | N/A | ~93[4] |

| 5 | Bis-hydroxyethylation | N-Phthaloyl-4-amino-L-phenylalanine Ethyl Ester | Ethylene Oxide, Acetic Acid | RT | 24 h | High[3][4] |

| 6 | Chlorination | N-Phthaloyl-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Ethyl Ester | POCl₃ or SOCl₂ | RT to Reflux | N/A | Good |

| 7 | Deprotection | N-Phthaloyl-sarcolysine Ethyl Ester | Conc. HCl, H₂O | Reflux | 24 h | N/A |

Table 2: Final N-Formylation Step

| Step | Reaction | Starting Material | Key Reagents | Temp. (°C) | Time | Yield (%) |

| 8 | N-Formylation | Sarcolysine (Melphalan) | Formic Acid, Acetic Anhydride | 10-20 | ~1 h | 85-95 (Est.) |

Est. = Estimated based on similar transformations.[5][6]

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 4-Nitro-L-phenylalanine (II)

-

Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve L-phenylalanine (10.0 g, 60.6 mmol) in concentrated sulfuric acid (16 mL).[1]

-

Nitration: Add 90% nitric acid (3.0 mL) dropwise to the stirring solution, ensuring the temperature is maintained at 0°C.[1]

-

Reaction: After the addition is complete, continue stirring the mixture for an additional 10-15 minutes at 0°C.[1]

-

Work-up: Pour the reaction mixture over approximately 200 mL of crushed ice and dilute with water to a total volume of about 700 mL.

-

Neutralization & Isolation: Heat the solution to boiling and neutralize by adding lead(II) carbonate (~80 g) in portions until effervescence ceases. Filter the hot solution to remove the precipitated lead sulfate. Treat the filtrate with H₂S gas to precipitate any remaining lead ions, and filter again.

-

Purification: Reduce the volume of the filtrate by one-third via rotary evaporation. The resulting solid is collected by filtration, washed with 95% ethanol, and recrystallized from boiling water to yield 4-Nitro-L-phenylalanine.[1] Yield: 50-65% .[1][2]

Step 2 & 3: Synthesis of N-Phthaloyl-4-nitro-L-phenylalanine Ethyl Ester (IV)

This protocol combines esterification and N-protection for efficiency.

-

Esterification: Suspend 4-Nitro-L-phenylalanine (II) in absolute ethanol and bubble dry HCl gas through the mixture under reflux until the reaction is complete (monitored by TLC). Evaporate the solvent to obtain 4-Nitro-L-phenylalanine ethyl ester hydrochloride (III).[7]

-

N-Protection: Dissolve the crude ester hydrochloride (III) in dry pyridine. Add phthalic anhydride (1.1 equivalents) and reflux the mixture for 2 hours.[4]

-

Work-up: Concentrate the solution by vacuum distillation. Add acetic anhydride to the residue and reflux for 15-20 minutes. Pour the cooled liquid into an ice-water mixture.

-

Isolation: Collect the precipitated product by filtration, wash thoroughly with cold water, and dry to obtain N-Phthaloyl-4-nitro-L-phenylalanine ethyl ester. Yield: ~80% .[3]

Step 4: Synthesis of N-Phthaloyl-4-amino-L-phenylalanine Ethyl Ester (V)

-

Preparation: Dissolve N-Phthaloyl-4-nitro-L-phenylalanine ethyl ester (IV) (9.0 g, 24.5 mmol) in a 1:1 mixture of ethyl acetate and methanol (100 mL total).[4]

-

Hydrogenation: Add palladium on calcium carbonate (Pd/CaCO₃, 0.4 g) to the solution. Hydrogenate the mixture at atmospheric pressure until the consumption of hydrogen ceases.[4]

-

Isolation: Filter the reaction mixture to remove the catalyst and evaporate the solvent under reduced pressure. The resulting crude product can be used directly in the next step or purified. Yield: ~93% .[4]

Step 5: Synthesis of N-Phthaloyl-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Ethyl Ester (VI)

-

Preparation: Suspend N-Phthaloyl-4-amino-L-phenylalanine ethyl ester (V) (1.0 g, ~2.7 mmol) in water (12 mL). Add glacial acetic acid dropwise with stirring until a clear solution is obtained.[4]

-

Reaction: Add ethylene oxide (2 mL) to the solution, shake the mixture, and allow it to stand at room temperature for 24 hours.[3][4]

-

Work-up: Pour the clear yellow solution into water (100 mL). Carefully add a slight excess of sodium bicarbonate with stirring.

-

Isolation: Extract the resulting product with ethyl acetate. Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent on a rotary evaporator to yield the gummy product, which is used directly in the next step.[4]

Step 6 & 7: Synthesis of Sarcolysine (VIII)

-

Chlorination: Dissolve the crude N-Phthaloyl-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine ethyl ester (VI) in a suitable solvent like dichloromethane or toluene. Add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) dropwise at a controlled temperature (e.g., 0°C to room temperature). After the addition, the reaction may be heated to ensure completion.[4][8]

-

Deprotection: After completion of the chlorination, carefully quench the reaction. The crude N-Phthaloyl-sarcolysine ethyl ester (VII) is then subjected to acid hydrolysis. Add 37% hydrochloric acid (w/w) and heat the mixture under reflux for 24 hours.[8]

-

Isolation: Cool the reaction mixture to room temperature and stir for 8 hours. Filter to remove the precipitated phthalic acid.[8]

-

Purification: Adjust the pH of the filtrate to ~8.2 at 0°C using a solution of ammonia. The resulting solid, Sarcolysine (Melphalan), is collected by filtration. Further purification can be achieved by re-dissolving in 1M HCl and re-precipitating with ammonia.[8]

Step 8: Synthesis of this compound (IX)

This protocol uses in situ generated acetic formic anhydride.

-

Reagent Preparation: In a flask cooled to keep the temperature below 10°C, add acetic anhydride (2.75 eq) to formic acid (7 eq). Allow the mixture to warm to 18-20°C and stir for at least 25 minutes to generate acetic formic anhydride.[6]

-

Formylation: Dissolve Sarcolysine (VIII) (1 eq) in a suitable solvent (e.g., formic acid or an inert solvent like DCM). Cool the solution to 10-15°C.

-

Reaction: Slowly add the prepared acetic formic anhydride solution to the Sarcolysine solution, maintaining the temperature at 10-15°C. After the addition, warm the reaction to 18-20°C and stir for approximately 1 hour.[6]

-

Work-up: Add water to the reaction mixture to hydrolyze any remaining anhydride, which will precipitate the product.

-

Isolation: Cool the resulting slurry to 10°C and age for 1 hour. Collect the solid product by filtration, wash with cold water, and dry in vacuo to yield this compound. Yield: 85-95% (estimated) .[5][6]

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0233733A2 - Process for producing N-phthaloyl-p-nitro-L-phenylalanine - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. WO2003068725A2 - Process for the preparation of 4-hetero-substituted phenylalanine derivatives - Google Patents [patents.google.com]

- 7. Melphalan synthesis - chemicalbook [chemicalbook.com]

- 8. WO2021130163A1 - A process for the synthesis of melphalan - Google Patents [patents.google.com]

The Evolving Landscape of Melphalan Prodrugs: A Focus on N-Formylated Derivatives and Their Enhanced Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Melphalan, a bifunctional alkylating agent, has been a cornerstone in the treatment of various malignancies, particularly multiple myeloma, for decades.[1][2] Its mechanism of action involves the formation of covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell death.[3][4][5] However, its clinical utility is often hampered by significant side effects and the emergence of drug resistance.[6] To address these limitations, extensive research has focused on the development of melphalan derivatives with improved therapeutic indices. This whitepaper delves into the biological activity of a specific class of these derivatives: those synthesized using N-formylation techniques, leading to novel amidine analogues. While direct N-formylation of melphalan is not extensively documented, the use of N-formylmorpholine dimethylacetal as a reagent has yielded a promising class of derivatives with significantly enhanced anti-cancer properties.[7] This guide will provide a comprehensive overview of their synthesis, in vitro efficacy, and mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthesis of Melphalan Derivatives

The synthesis of the discussed melphalan derivatives is a multi-step process commencing with the reaction of commercially available melphalan (MEL) with N-formylmorpholine dimethylacetal. This initial step yields a morpholine derivative of melphalan (MOR-MEL), which serves as a key intermediate for subsequent modifications.[7] Further reactions with various amines, followed by esterification, lead to the final amidine derivatives with enhanced cytotoxic profiles.[7]

Synthesis Workflow

Caption: A generalized workflow for the synthesis of melphalan amidine derivatives.

Quantitative Analysis of Biological Activity

The synthesized melphalan derivatives have demonstrated significantly increased cytotoxicity against various hematological cancer cell lines compared to the parent drug, while exhibiting reduced toxicity towards normal cells. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.

Table 1: IC50 Values of Melphalan and its Derivatives in Cancer and Normal Cells

| Compound | THP1 (μM) | HL60 (μM) | RPMI8226 (μM) | PBMC (μM) |

| Melphalan (MEL) | 6.26 | 3.78 | 8.9 | >10 |

| EM-T-MEL | ~0.6 | ~0.75 | ~4.5 | >25 |

| EM-I-MEL | <1.0 | Not specified | Not specified | Not specified |

| EE-MEL | 0.35 | 0.7 | 1.17 | 2.20 |

| EM-MEL | 0.32 | 0.77 | 1.05 | 2.39 |

Data compiled from multiple studies.[7][8] The EM–T–MEL derivative, a methyl ester of melphalan with a thiomorpholine-containing amidine group, showed the highest cytotoxicity against neoplastic cells, with IC50 values approximately tenfold, fivefold, and twofold lower than unmodified melphalan in THP1, HL60, and RPMI8226 cells, respectively.[7] Simultaneously, this derivative was significantly less cytotoxic to peripheral blood mononuclear cells (PBMCs).[7] Esterification of the carboxyl group, as seen in EE-MEL and EM-MEL, also resulted in a considerable increase in cytotoxicity.[8]

Mechanism of Action: Enhanced DNA Damage and Apoptosis Induction

The primary mechanism of action for these melphalan derivatives remains DNA alkylation, consistent with the parent compound.[3] However, the chemical modifications appear to enhance their ability to induce DNA damage, leading to more potent downstream effects.

DNA Damage

The derivatives induce a higher level of DNA damage compared to melphalan. For instance, after a 4-hour incubation in THP1 cells, the EM-T-MEL derivative caused 11.7% DNA strand breaks, compared to 5.5% for unmodified melphalan.[7] This increased genotoxicity is a key factor in their enhanced anticancer activity.

Table 2: DNA Damage in THP1 Cells (% DNA in Comet Tail)

| Compound | 4h Incubation | 24h Incubation | 48h Incubation |

| Melphalan (MEL) | 5.5% | Not specified | Not specified |

| EM-I-MEL | 9.2% | Statistically significant increase vs MEL | Not specified |

| EM-T-MEL | 11.7% | Statistically significant increase vs MEL | Statistically significant increase vs MEL |

Data extracted from a study on leukemic cells.[7]

Induction of Apoptosis

The enhanced DNA damage triggers a robust apoptotic response. These derivatives have been shown to activate the intrinsic pathway of apoptosis, characterized by the loss of mitochondrial membrane potential and the activation of caspases.[3][7]

Caption: The intrinsic apoptosis pathway activated by novel melphalan derivatives.

In some cell lines, such as multiple myeloma cells, these compounds may also induce other forms of cell death, including mitotic catastrophe.[1][3] This is often a result of cell cycle arrest in the S and G2/M phases following DNA damage.[1][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the cited studies.

Cell Culture

-

Cell Lines: Human promyelocytic leukemia (HL60), human acute monocytic leukemia (THP1), and human multiple myeloma (RPMI8226) cell lines were used as models for hematological malignancies. Peripheral blood mononuclear cells (PBMCs) were used as a model for normal cells.[7]

-

Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[9]

Cytotoxicity Assay (Resazurin Viability Assay)

-

Cells were seeded in 96-well plates at a specific density.

-

Varying concentrations of melphalan and its derivatives were added to the wells.

-

The plates were incubated for 48 hours.

-

Resazurin solution was added to each well, and the plates were incubated for a further 2-4 hours.

-

Fluorescence was measured using a microplate reader to determine cell viability.

-

IC50 values were calculated from the dose-response curves.[7]

Genotoxicity Assay (Alkaline Comet Assay)

-

Cells were treated with the compounds for 4, 24, and 48 hours.

-

Cells were harvested, mixed with low-melting-point agarose, and layered onto microscope slides.

-

The slides were immersed in a lysis solution to remove cell membranes and proteins.

-

The slides were then placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA.

-

Electrophoresis was performed to allow damaged DNA fragments to migrate out of the nucleus, forming a "comet tail".

-

The slides were stained with a DNA-binding dye (e.g., DAPI), and the percentage of DNA in the comet tail was quantified using fluorescence microscopy and image analysis software.[7][10]

Apoptosis Assays

-

Hoechst 33342/Propidium Iodide Double Staining: This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology. Stained cells are visualized and quantified by fluorescence microscopy.[7]

-

Caspase Activity Measurement: The activity of key executioner (caspase-3/7) and initiator (caspase-8, -9) caspases was measured using specific luminogenic or fluorogenic substrates. The signal, proportional to caspase activity, was read using a plate reader.[7][8]

-

Mitochondrial Membrane Potential (ΔΨm) Assay: The fluorescent probe JC-1 was used to assess changes in mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondria, it remains as monomers that fluoresce green. The ratio of red to green fluorescence was used to quantify the changes.[7]

Conclusion

The development of novel melphalan derivatives through synthetic strategies involving N-formyl reagents represents a significant advancement in the quest for more effective and less toxic cancer chemotherapeutics. The resulting amidine and ester derivatives, particularly EM-T-MEL, exhibit substantially enhanced cytotoxicity against a range of hematological cancer cell lines, coupled with a favorable safety profile against normal cells. Their superior biological activity is attributed to an increased capacity to induce DNA damage, leading to robust activation of the apoptotic machinery and, in some cases, mitotic catastrophe. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this promising area of oncology. Future studies should focus on in vivo efficacy and pharmacokinetic profiling to translate these encouraging in vitro findings into clinical applications.

References

- 1. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Melphalan hydrochloride used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]

- 5. What is the mechanism of Melphalan? [synapse.patsnap.com]

- 6. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

(S)-N-Formylsarcolysine: A Technical Overview of its Presumed Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Core Presumed Mechanism of Action: DNA Alkylation

(S)-N-Formylsarcolysine is a derivative of sarcolysine, a nitrogen mustard alkylating agent. The central mechanism of action for this class of compounds is the covalent modification of DNA, leading to cytotoxicity in rapidly proliferating cancer cells.[1][2][3][4][5][6]

The process involves the formation of a highly reactive aziridinium ion intermediate. This intermediate then electrophilically attacks nucleophilic sites on DNA bases, primarily the N7 position of guanine.[2] This initial monofunctional alkylation can then lead to the formation of interstrand and intrastrand cross-links in the DNA double helix.[2][3][4][5]

These DNA cross-links have profound downstream consequences:

-

Inhibition of DNA Replication and Transcription: The covalent cross-links physically obstruct the unwinding of the DNA helix, a critical step for both DNA replication and gene transcription.[2][3][6] This effectively halts the cell's ability to synthesize new DNA and proteins.

-

Induction of DNA Damage Response and Apoptosis: The extensive DNA damage triggers the cell's DNA damage response (DDR) pathways.[5] If the damage is too severe to be repaired, these pathways activate programmed cell death, or apoptosis.[5] In some cancer cell types, other forms of cell death, such as mitotic catastrophe, autophagy, or necroptosis, may also be induced.[5]

The cytotoxic effects of alkylating agents like sarcolysine and its derivatives are generally cell cycle non-specific, meaning they can damage both dividing and non-dividing cells. However, their therapeutic efficacy is most pronounced in rapidly dividing cancer cells, which are more sensitive to disruptions in DNA replication.

Cellular Uptake

Melphalan, the L-isomer of sarcolysine, is known to be transported into cells via amino acid transporters, particularly L-type amino acid transporter 1 (LAT1) and 2 (LAT2), by mimicking the amino acid phenylalanine.[2] It is plausible that this compound utilizes similar transport mechanisms for cellular entry. The N-formyl group may potentially alter the affinity for these transporters, thereby influencing drug uptake and efficacy.

Quantitative Data Summary (Reference: Melphalan)

Due to the absence of specific data for this compound, the following table summarizes representative quantitative data for its closely related and well-studied counterpart, melphalan, to provide a contextual baseline.

| Parameter | Cell Line | Value | Reference Compound |

| IC50 | BxPC-3 (Pancreatic) | 30.15 ± 9.39 µM (24h) | MMZ-140C (Betti base derivative) |

| HT-29 (Colorectal) | 31.78 ± 3.93 µM (24h) | MMZ-45B (Betti base derivative) | |

| BxPC-3 (Pancreatic) | 13.26 µM (72h) | MMZ-45AA (Betti base derivative) | |

| HT-29 (Colorectal) | 11.55 µM (72h) | MMZ-140C (Betti base derivative) |

Key Signaling Pathways

The DNA damage induced by alkylating agents triggers a cascade of signaling pathways.

Caption: Presumed signaling cascade initiated by this compound in cancer cells.

Experimental Protocols

Detailed methodologies for key experiments to investigate the mechanism of action of this compound are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

DNA Cross-linking Assay (Comet Assay under Denaturing Conditions)

Objective: To visualize and quantify DNA interstrand cross-links induced by this compound.

Methodology:

-

Cell Treatment: Treat cancer cells with varying concentrations of this compound for a defined period.

-

Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Denaturation: Immerse the slides in an alkaline buffer (pH > 13) to unwind and denature the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Un-cross-linked DNA fragments will migrate towards the anode, forming a "comet tail," while cross-linked DNA will migrate slower.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA migration (comet tail length and intensity) to assess the degree of cross-linking.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

Caption: Experimental workflow for the detection of apoptosis by flow cytometry.

References

- 1. Sarcolysin | C13H18Cl2N2O2 | CID 4053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Melphalan - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Melphalan? [synapse.patsnap.com]

- 4. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]

Chiral Synthesis of N-formylsarcolysine Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral synthesis of N-formylsarcolysine enantiomers. Sarcolysine, also known as melphalan, is an alkylating agent used in chemotherapy. The biological activity of chiral molecules can be highly dependent on their stereochemistry, making the synthesis of enantiomerically pure forms crucial for targeted drug development and minimizing off-target effects. This document details two primary approaches for obtaining the individual L- and D-enantiomers of sarcolysine, followed by a robust protocol for their N-formylation.

I. Synthesis of Racemic Sarcolysine

The synthesis of the racemic precursor, (DL)-sarcolysine, is the initial step towards obtaining the individual enantiomers. A common and effective route starts from (DL)-phenylalanine. This multi-step synthesis involves the protection of the amino group, nitration of the phenyl ring, reduction of the nitro group, introduction of the bis(2-chloroethyl)amino moiety, and subsequent deprotection.

Experimental Protocol: Synthesis of Racemic Sarcolysine

A detailed protocol for the synthesis of racemic sarcolysine, starting from (DL)-phenylalanine, has been described in the literature. The key steps involve:

-

Protection of the amino group: (DL)-phenylalanine is reacted with phthalic anhydride in the presence of a base to yield N-phthaloyl-(DL)-phenylalanine.

-

Nitration: The aromatic ring of the protected amino acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the para position.

-

Esterification: The carboxylic acid is converted to its ethyl ester to facilitate subsequent reactions.

-

Reduction of the nitro group: The nitro group is reduced to an amino group, typically through catalytic hydrogenation.

-

Introduction of the bis(2-hydroxyethyl)amino group: The resulting aniline derivative is reacted with ethylene oxide to introduce two hydroxyethyl groups on the nitrogen atom.

-

Chlorination: The hydroxyl groups are replaced with chlorine atoms using a chlorinating agent such as phosphorus oxychloride or thionyl chloride.

-

Deprotection: The phthaloyl protecting group is removed by acid hydrolysis to yield racemic sarcolysine (melphalan).[1][2][3]

II. Chiral Resolution of Sarcolysine Enantiomers

Once racemic sarcolysine is synthesized, the individual L- and D-enantiomers must be separated. This can be achieved through chiral resolution techniques. Two effective methods are chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt formation.

A. Chiral High-Performance Liquid Chromatography (HPLC) Resolution

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. A validated method for the enantiomeric separation of melphalan has been developed, which can be scaled up for preparative purposes.

-

Column: Crownpak CR (+) (5μm, 4.0x150mm)

-

Mobile Phase: A mixture of perchloric acid (pH 4.0) and methanol (90:10 v/v).

-

Detection: UV detector.

This method has been shown to provide baseline resolution of the L- and D-enantiomers of melphalan hydrochloride.[4] The pH of the aqueous component of the mobile phase is a critical parameter for achieving optimal separation.[4]

B. Chiral Resolution via Diastereomeric Salt Formation

A classical and scalable method for resolving racemates is the formation of diastereomeric salts with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

While a specific protocol for the diastereomeric salt resolution of sarcolysine was not found in the immediate search, a general workflow can be proposed based on common practices for resolving racemic amino acids.

Caption: Proposed workflow for chiral resolution via diastereomeric salt formation.

III. N-formylation of Sarcolysine Enantiomers

The final step is the N-formylation of the separated L- and D-sarcolysine enantiomers. Several methods are available for the N-formylation of amino acids, with the use of formic acid being a practical and convenient approach.

Experimental Protocol: N-formylation using Formic Acid

A general and efficient procedure for the N-formylation of amines and amino acid esters involves heating with formic acid in a suitable solvent with azeotropic removal of water.[5]

-

Reagents: L- or D-sarcolysine, 85% aqueous formic acid (1.0-1.2 equivalents).

-

Solvent: Toluene.

-

Apparatus: A reaction flask equipped with a Dean-Stark trap and a reflux condenser.

-

Procedure: A mixture of the sarcolysine enantiomer and formic acid in toluene is heated under reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated to yield the crude N-formylsarcolysine.[5]

This method offers several advantages, including the use of an inexpensive and readily available reagent, mild reaction conditions that are less likely to cause racemization, and high yields.[5]

IV. Data Summary

The following tables summarize the key quantitative data for the synthesis and resolution processes.

Table 1: Chiral HPLC Resolution of Melphalan Enantiomers

| Parameter | Value |

| Column | Crownpak CR (+) (5μm, 4.0x150mm) |

| Mobile Phase | Perchloric acid (pH 4.0) : Methanol (90:10) |

| Resolution | Baseline separation |

Data extracted from a validated analytical method.[4]

Table 2: N-formylation of Amines using Formic Acid

| Substrate | Product | Yield (%) |

| Benzylamine | N-Benzylformamide | 99 |

| n-Butylamine | N-n-Butylformamide | 98 |

| L-Proline benzyl ester | N-Formyl-L-proline benzyl ester | 99 |

Representative yields for the N-formylation of various amines and amino acid esters using the formic acid method.[5]

V. Signaling Pathways and Workflows

A. Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of N-formylsarcolysine enantiomers.

B. Logical Relationship of Chiral Resolution Methods

Caption: Alternative methods for the chiral resolution of racemic sarcolysine.

This guide provides a foundational framework for the chiral synthesis of N-formylsarcolysine enantiomers. Researchers should consult the cited literature for more detailed experimental procedures and safety information. The choice of chiral resolution method will depend on the available equipment, scale of the synthesis, and desired purity of the final products.

References

Investigating the Cytotoxicity of (S)-N-Formylsarcolysine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for investigating the cytotoxic properties of the novel compound, (S)-N-Formylsarcolysine. Due to the limited availability of specific data for this compound, this document serves as a methodological blueprint, outlining standard experimental protocols and data presentation formats applicable to the preclinical evaluation of new chemical entities. The guide details procedures for determining cell viability and IC50 values, elucidating the mechanism of cell death through analysis of apoptotic pathways, and presenting the resulting data in a clear and concise manner. The included experimental workflows and signaling pathway diagrams, generated using the DOT language, offer visual aids to facilitate experimental design and data interpretation.

Introduction

This compound is a derivative of sarcolysine, a nitrogen mustard alkylating agent. The introduction of a formyl group and the specific stereochemistry at the chiral center may alter its biological activity, including its cytotoxicity and mechanism of action. A thorough investigation of its effects on cancer cell lines is a critical first step in evaluating its potential as a therapeutic agent. This guide outlines the essential experiments to characterize the cytotoxic profile of this compound.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the interpretation and comparison of experimental results. Quantitative data should be organized into clearly structured tables.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |

| A549 | Lung Carcinoma | 48 | Data not available |

| HCT116 | Colon Carcinoma | 48 | Data not available |

| HeLa | Cervical Cancer | 48 | Data not available |

| Jurkat | T-cell Leukemia | 48 | Data not available |

| IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and would be determined using the MTT assay. |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

| Cell Line | Treatment | Fold Change in Protein Expression (vs. Control) ± SD |

| Bax | ||

| MCF-7 | This compound (IC50) | Data not available |

| A549 | This compound (IC50) | Data not available |

| Protein expression levels would be quantified by Western blot analysis. |

Experimental Protocols

Detailed methodologies are essential for reproducibility. The following are standard protocols for key cytotoxicity and apoptosis experiments.

Cell Viability and IC50 Determination: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa, Jurkat)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysates. This protocol is for the analysis of Bcl-2 family proteins and cleaved caspases.[4][5][6][7]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, -8, -9)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Key Cellular Processes

Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental workflows.

Experimental Workflow

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Signaling Pathways

The intrinsic, or mitochondrial, pathway of apoptosis is triggered by intracellular stress.[8]

Caption: The intrinsic (mitochondrial) apoptosis signaling pathway.

The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors.[8][9]

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Fas-FasL Signaling Pathway in Induction of Apoptosis in Patients with Sulfur Mustard-Induced Chronic Bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]

(S)-N-Formylsarcolysine: A Technical Guide for a Novel Chemotherapy Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of (S)-N-Formylsarcolysine, a novel derivative of the alkylating agent sarcolysine, as a potential chemotherapy agent. While specific data for this compound is not publicly available, this document outlines the standard methodologies, expected data, and mechanistic pathways that would be investigated during its preclinical development. The guide includes detailed experimental protocols, illustrative quantitative data in tabular format, and diagrams of key cellular pathways and experimental workflows to support researchers in the fields of oncology and drug discovery.

Introduction

Sarcolysine, also known as melphalan, is a bifunctional alkylating agent belonging to the nitrogen mustard class of chemotherapeutic drugs. Its mechanism of action involves the formation of covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. The modification of sarcolysine to this compound represents a rational drug design approach aimed at potentially improving its therapeutic index. The introduction of an N-formyl group could modulate the compound's solubility, stability, and cellular uptake, while the stereospecificity of the (S)-enantiomer might influence its interaction with cellular targets and metabolic enzymes. This guide details the necessary preclinical investigations to validate this compound as a viable chemotherapy candidate.

Hypothetical Preclinical Data

The following tables present illustrative quantitative data that would be sought during the preclinical assessment of this compound.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.8 ± 3.5 |

| A549 | Lung Carcinoma | 12.5 ± 1.8 |

| HCT116 | Colon Carcinoma | 18.9 ± 2.7 |

| HeLa | Cervical Adenocarcinoma | 21.3 ± 3.1 |

| Jurkat | T-cell Leukemia | 8.7 ± 1.2 |

| PBMC | Normal Peripheral Blood Mononuclear Cells | > 100 |

IC50 values represent the concentration of the drug required to inhibit cell growth by 50% and are shown as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model (A549 Lung Cancer)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | - | 0 | +2.5 |

| This compound | 10 | 45.3 | -1.8 |

| This compound | 25 | 68.7 | -4.2 |

| This compound | 50 | 85.1 | -8.9 |

| Doxorubicin (Positive Control) | 5 | 72.5 | -10.5 |

Tumor growth inhibition and body weight change were assessed at day 21 post-treatment initiation.

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of a novel chemotherapy agent are provided below.

Synthesis and Purification of this compound

A potential synthetic route for this compound would involve the formylation of the amino group of (S)-sarcolysine.

Materials:

-

(S)-Sarcolysine

-

Formic acid

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve (S)-Sarcolysine in a mixture of formic acid and acetic anhydride at 0°C.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding the mixture to a saturated NaHCO3 solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate).

-

Further purify the resulting solid by preparative HPLC to achieve high purity.

-

Characterize the final product by NMR, Mass Spectrometry, and determine its enantiomeric purity by chiral HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the hypothetical signaling cascade initiated by this compound, leading to programmed cell death. As an alkylating agent, its primary mechanism is expected to involve DNA damage, triggering intrinsic and extrinsic apoptotic pathways.

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for the preclinical assessment of a novel chemotherapy candidate like this compound.

Caption: Preclinical development workflow for a novel chemotherapy agent.

Conclusion

While this compound remains a hypothetical compound in the public domain, the framework presented in this technical guide provides a robust roadmap for its potential preclinical development. The outlined experimental protocols, illustrative data, and mechanistic diagrams serve as a valuable resource for researchers and drug development professionals. The successful execution of these studies would be crucial in determining the therapeutic potential and safety profile of this compound as a next-generation alkylating agent for cancer therapy. Further investigations are warranted to synthesize and evaluate this compound to validate the hypotheses presented herein.

References

The Role of the N-formyl Group in Sarcolysine Activity: A Review of Available Data

Introduction to Sarcolysine and the Significance of the N-terminus

Sarcolysine is a bifunctional alkylating agent belonging to the nitrogen mustard class of chemotherapeutic drugs.[1] Its cytotoxic effects are primarily mediated through the formation of covalent cross-links with DNA, which inhibits DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells. The core structure of sarcolysine includes a phenylalanine moiety, which facilitates its transport into cells via amino acid transporters.

The amino group of the phenylalanine residue is a critical site for chemical modification. Alterations at this position can significantly impact the drug's solubility, transport, and interaction with its biological targets. While various modifications have been explored, the specific impact of introducing an N-formyl group remains largely uncharacterized in the public domain.

General Principles of N-terminal Modification of Melphalan

Studies on various N-acyl derivatives of melphalan provide a framework for understanding how N-formylation might influence its activity. For instance, the N-acetyl derivative of melphalan has been synthesized and evaluated. This modification can alter the compound's polarity and its ability to be recognized by cellular uptake mechanisms.

The introduction of an N-formyl group, being the smallest acyl group, would be expected to:

-

Decrease the basicity of the amino group: This could alter the overall charge of the molecule at physiological pH, potentially affecting its transport across cell membranes and its interaction with the negatively charged DNA backbone.

-

Influence cellular uptake: The modified amino acid structure might exhibit altered affinity for amino acid transporters, which are crucial for sarcolysine's entry into cancer cells.

-

Modify the drug's reactivity: While the alkylating bis(2-chloroethyl)amino group is the primary pharmacophore, changes in the electronic properties of the entire molecule due to N-formylation could subtly influence the rate of aziridinium ion formation, the reactive intermediate responsible for DNA alkylation.

Proposed Experimental Workflow for Evaluating N-formyl-sarcolysine

To rigorously assess the role of the N-formyl group, a systematic experimental approach is required. The following workflow outlines the key experiments that would be necessary.

Figure 1. Proposed experimental workflow for the evaluation of N-formyl-sarcolysine.

Synthesis and Characterization

The initial step would involve the chemical synthesis of N-formyl-sarcolysine. A potential synthetic route could involve the reaction of sarcolysine with a suitable formylating agent, such as a mixed anhydride of formic acid. Following synthesis, rigorous purification and structural characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be essential to confirm the identity and purity of the compound.

In Vitro Evaluation

The cytotoxic activity of N-formyl-sarcolysine would be compared against that of unmodified sarcolysine in a panel of cancer cell lines. Assays such as the MTT or resazurin reduction assay would be employed to determine the half-maximal inhibitory concentration (IC50) for each compound. This would provide quantitative data on the impact of the N-formyl group on the drug's potency.

Table 1: Hypothetical Comparative Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

| Sarcolysine | A549 | Value |

| N-formyl-sarcolysine | A549 | Value |

| Sarcolysine | MCF-7 | Value |

| N-formyl-sarcolysine | MCF-7 | Value |

| Sarcolysine | HeLa | Value |

| N-formyl-sarcolysine | HeLa | Value |

This table is a template for presenting hypothetical quantitative data. Actual values would need to be determined experimentally.

To determine if the N-formyl group affects the fundamental mechanism of action, in vitro DNA alkylation assays would be performed. These experiments could involve incubating the compounds with purified DNA and then analyzing the extent of DNA modification, for instance, through electrophoretic mobility shift assays or by using specific antibodies to detect DNA adducts.

To investigate the influence of the N-formyl group on drug transport, cellular uptake studies would be conducted. This could involve using radiolabeled compounds or analytical techniques like LC-MS to quantify the intracellular concentration of sarcolysine and N-formyl-sarcolysine over time.

Mechanistic Studies

To understand the downstream cellular consequences, flow cytometry-based assays would be utilized. Annexin V/propidium iodide staining would be used to quantify the induction of apoptosis, while cell cycle analysis would reveal if the N-formyl derivative causes cell cycle arrest at specific phases, similar to the parent compound.

The primary mechanism of sarcolysine-induced cell death involves the DNA damage response (DDR) pathway. The activation of key proteins in this pathway, such as ATM, ATR, and p53, would be investigated by techniques like Western blotting.

Figure 2. Simplified DNA damage response pathway initiated by sarcolysine.

Conclusion

While the existing scientific literature provides a strong foundation for understanding the structure-activity relationships of sarcolysine, there is a clear absence of data specifically addressing the role of the N-formyl group. The introduction of this small acyl moiety has the potential to modulate the physicochemical properties, cellular uptake, and ultimately, the anticancer activity of sarcolysine. The experimental framework proposed in this guide provides a roadmap for future research to fill this knowledge gap. Such studies are crucial for a comprehensive understanding of sarcolysine's pharmacology and for the rational design of novel, potentially more effective, alkylating agents for cancer therapy. Without direct experimental evidence, any claims about the specific role of the N-formyl group in sarcolysine activity would be purely speculative.

References

Preliminary In Vitro Studies of (S)-N-Formylsarcolysine and Related Sarcolysin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcolysin and its isomer melphalan are bifunctional alkylating agents that have been a cornerstone in cancer chemotherapy.[1][2] These compounds exert their cytotoxic effects by forming covalent cross-links with DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[1][2] Chemical modifications of the parent molecule, such as N-acylation (e.g., N-formylation or N-acetylation) or the formation of peptide and ester derivatives, are strategies employed to alter the compound's lipophilicity, cellular uptake, and target specificity, potentially enhancing its therapeutic index.[3][4] This guide summarizes the preliminary in vitro evaluation of such derivatives, focusing on their cytotoxicity, mechanism of action, and the experimental protocols used for their assessment.

Mechanism of Action

The primary mechanism of action for sarcolysin and its derivatives is the alkylation of DNA. The bis-2-chloroethyl groups form reactive carbonium intermediates that covalently bind to the N7 position of guanine bases in DNA.[2][5] This leads to the formation of interstrand and intrastrand cross-links, which physically obstruct DNA replication and transcription, triggering cell cycle arrest and apoptosis.[2][5] Derivatives are often designed to be more lipophilic, potentially increasing their passive diffusion across cell membranes, or to be recognized by specific cellular transport mechanisms.[4][6] Some peptide derivatives are designed as prodrugs that are enzymatically activated within tumor cells, leading to a targeted release of the active alkylating agent.[6][7]

Quantitative Data on In Vitro Cytotoxicity

The cytotoxic potential of melphalan and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. The following tables summarize representative IC50 values for various melphalan derivatives in different cancer cell lines.

Table 1: IC50 Values of Melphalan and its Ester Derivatives in Hematological Malignancy Cell Lines [5]

| Compound | RPMI-8226 (Multiple Myeloma) IC50 (µM) | HL-60 (Promyelocytic Leukemia) IC50 (µM) | THP-1 (Acute Monocytic Leukemia) IC50 (µM) |

| Melphalan (MEL) | 8.9 | 3.78 | 6.26 |

| Ethyl Ester of Melphalan (EE-MEL) | 1.17 | 0.70 | 0.35 |

| Methyl Ester of Melphalan (EM-MEL) | 1.05 | 0.77 | 0.32 |

Table 2: Comparative Cytotoxicity of a Peptide-Conjugated Sarcolysin Derivative [8]

| Compound | RPMI 8322 (Melanoma) IC50 |

| Melphalan | 35-fold less toxic than PSF |

| m-L-Sarcolysin | 28-fold less toxic than PSF |

| L-propyl-m-sarcolysyl-L-p-fluorophenylalanine (PSF) | Most potent |

Experimental Protocols

The in vitro evaluation of sarcolysin derivatives involves a series of standardized assays to determine their effects on cell viability, DNA integrity, and the induction of apoptosis.

Cell Culture

Human cancer cell lines, such as those from hematological malignancies (e.g., RPMI-8226, HL-60, THP-1) or solid tumors (e.g., melanoma cell lines like RPMI 8322), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][8] The cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

-

Resazurin Viability Assay: This colorimetric assay measures cell viability based on the reduction of non-fluorescent resazurin to the fluorescent resorufin by metabolically active cells. Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound. After a specified incubation period (e.g., 24, 48, or 72 hours), resazurin solution is added, and fluorescence is measured to determine the percentage of viable cells relative to an untreated control.[1]

-

MTT Assay: Similar to the resazurin assay, the MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The formazan crystals are then solubilized, and the absorbance is read using a spectrophotometer.

Genotoxicity Assays

-

Alkaline Comet Assay: This single-cell gel electrophoresis technique is used to detect DNA damage. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[1][5]

Apoptosis Assays

-

Hoechst 33342/Propidium Iodide (PI) Double Staining: This fluorescence microscopy-based method distinguishes between viable, apoptotic, and necrotic cells. Hoechst 33342 stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells, while PI only enters cells with a compromised membrane (late apoptotic and necrotic cells).[1]

-

Annexin V/PI Staining and Flow Cytometry: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells via flow cytometry. PI is used as a counterstain to identify necrotic cells.

-

Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays are available to measure the activity of key caspases, such as caspase-3, -7, -8, and -9, using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[1]

-

Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP are an early indicator of apoptosis. Specific fluorescent probes, such as JC-1, are used to monitor mitochondrial health. In healthy cells, JC-1 aggregates in the mitochondria and fluoresces red, while in apoptotic cells with a collapsed MMP, it remains in its monomeric form in the cytoplasm and fluoresces green.[1]

Signaling Pathways and Experimental Workflows

The cytotoxic effects of sarcolysin derivatives converge on the induction of DNA damage, which subsequently activates cell cycle checkpoints and apoptotic signaling pathways.

Caption: DNA damage-induced apoptosis pathway for sarcolysin derivatives.

References

- 1. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]

- 3. Selective enhancement of antitumor activity of N-acetyl melphalan upon conjugation to monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatives of melphalan designed to enhance drug accumulation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cytotoxicity and DNA cross-linking induced by peptide conjugated m-L-sarcolysin in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-N-Formylsarcolysine: A Technical Guide to Stability and Solubility Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the analysis of the stability and solubility of (S)-N-Formylsarcolysine, a derivative of the alkylating agent sarcolysine. Given the limited publicly available data on this specific compound, this document outlines detailed experimental protocols and data presentation structures to enable researchers to generate and organize critical physicochemical data. The methodologies are based on established practices for small molecule drug candidates and related compounds such as melphalan.

Introduction to this compound

This compound is a modified form of sarcolysine, an isomer of melphalan. Melphalan is a nitrogen mustard alkylating agent used in the treatment of various cancers.[1] The addition of a formyl group to the sarcolysine structure may alter its physicochemical properties, including stability and solubility, which are critical determinants of its potential as a therapeutic agent. Understanding these properties is essential for formulation development, pharmacokinetic profiling, and ensuring product quality and efficacy.

Solubility Analysis

Aqueous solubility is a crucial parameter that influences a drug's absorption and bioavailability. The following section details protocols for determining the kinetic and thermodynamic solubility of this compound.

Experimental Protocols

2.1.1. Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method provides a rapid assessment of solubility under specific conditions.

-

Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).

-

Materials: this compound, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4), 96-well microplates, plate reader with turbidity measurement capabilities.

-

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add the appropriate volume of PBS to each well.

-

Add varying amounts of the this compound stock solution to the wells to create a range of concentrations.

-

Shake the plate for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

-